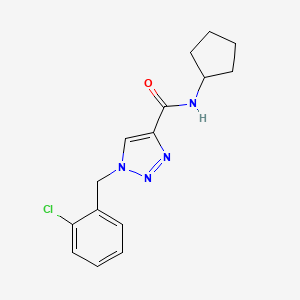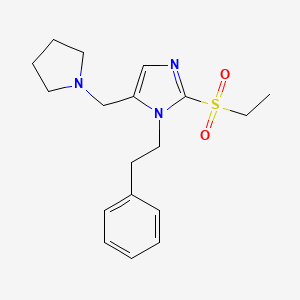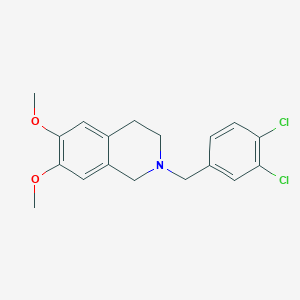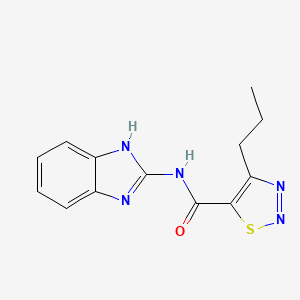
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and has been studied in various research fields, including cancer biology, biochemistry, and pharmacology.
Wirkmechanismus
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated signaling pathways, which are involved in cell survival and proliferation. The inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This specificity makes this compound a promising therapeutic agent for cancer treatment. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its specificity for CK2 and its potential as a combination therapy with chemotherapy drugs. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide could focus on its potential therapeutic applications in other diseases beyond cancer. Additionally, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic efficacy and minimize toxicity. Finally, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzylamine with cyclopentanone to form an intermediate, which is then treated with triethylorthoformate and sodium azide to produce the desired compound. The synthesis of this compound has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell survival and proliferation. This compound has also been studied for its potential to enhance the efficacy of chemotherapy drugs.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-8-4-1-5-11(13)9-20-10-14(18-19-20)15(21)17-12-6-2-3-7-12/h1,4-5,8,10,12H,2-3,6-7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSKQOZMZENSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B6076804.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6076817.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)



![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)


![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)